- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and ThiolsOrganic Letters, 2023, 25(30), 5613-5618,
Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde structure
Nombre del producto:p-Methoxybenzaldehyde
p-Methoxybenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methoxybenzaldehyde
- AnisaldehydeMetoxybenzaldehyd
- aubepine
- 4-Methoxybenzylaldehyde
- Anisic Aldehyde
- p-methoxybenzaldehyde
- 4-methoxy-benzaldehyd
- Anisal
- Benzaldehyde,4-methoxy-
- Methyl-p-oxybenzaldehyde
- Obepin
- p-Formylanisole
- p-Methoxybenzafdehyde
- PARA ANISALDEHYDE
- PARA ANISIC ALDEHYDE
- P-ANISIC ALDEHYDE
- FEMA 2670
- AUBE'PINE
- ANISALDEHYDE
- ANISALDEHYDE,4-
- ANISIC ALDEHYDE-P
- 4-ANISALDEHYDE
- p-Anisaldehyde
- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
- ANISALDEHYDE, 4-(AS)
- ANISALDEHYDE, 4-(RG)
- 4-Methoxybenzald
- Anisaldehyd
- NSC 5590
- Aubépine
- 对甲氧基苯甲醛
- Benzaldehyde, 4-methoxy-
- Crategine
- para-anisaldehyde
- 4-Methoxy-benzaldehyde
- Formylanisole, p-
- Caswell No. 051E
- FEMA No. 2670
- p-Methoxybenzaldehyde (natural)
- 4-methoxy benzaldehyde
- ZRSNZINYAWTAHE-UHFFFAOYSA-N
- 9PA5V6656V
- EINE
- MLS002152921
- SMR001224521
- MLSMR
- p-Methoxybenzaldehyde
-
- MDL: MFCD00003385
- Renchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
- Clave inchi: ZRSNZINYAWTAHE-UHFFFAOYSA-N
- Sonrisas: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
- Brn: 471382
Atributos calculados
- Calidad precisa: 136.05200
- Masa isotópica única: 136.052429494 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 104
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 26.3
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Peso molecular: 136.15
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.119 g/mL at 25 °C(lit.)
- Punto de fusión: −1 °C (lit.)
- Punto de ebullición: 248 °C(lit.)
- Punto de inflamación: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >
- índice de refracción: n20/D 1.573(lit.)
- PH: 7 (2g/l, H2O, 20℃)
- Disolución: 2g/l
- Coeficiente de distribución del agua: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
- PSA: 26.30000
- Logp: 1.50770
- Olor: Hawthorn odor
- índice de refracción: Index of refraction = 1.5730 at 20 °C
- FEMA: 2670
- Merck: 663
- Presión de vapor: 0.03 mmHg
- Disolución: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.
- Sensibilidad: Air Sensitive
p-Methoxybenzaldehyde Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3316 9/PG 2
- Wgk Alemania:1
- Código de categoría de peligro: R22
- Instrucciones de Seguridad: S26-S36-S45-S36/37-S16-S7
- Código F de la marca fuka:10-23
- Rtecs:BZ2625000
-
Señalización de mercancías peligrosas:
- Toxicidad:LD50 orally in rats: 1510 mg/kg (Jenner)
- Categoría de embalaje:I; II; III
- Categoría de embalaje:I; II; III
- Límite de explosión:1.4-5.3%(V)
- Grupo de embalaje:II
- Condiciones de almacenamiento:−20°C
- Términos de riesgo:R22
- Período de Seguridad:S26-S36-S45-S36/37-S16-S7
- Nivel de peligro:IRRITANT
- TSCA:Yes
p-Methoxybenzaldehyde Datos Aduaneros
- Código HS:29124900
- Datos Aduaneros:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
p-Methoxybenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Oakwood | 098960-500g |
p-Anisaldehyde |
123-11-5 | 99% | 500g |
$37.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |
4-Methoxybenzaldehyde, 98% |
123-11-5 | 98% | 1000g |
¥1218.00 | 2023-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |
p-Methoxybenzaldehyde |
123-11-5 | 99% | 500ml |
¥175 | 2024-05-26 | |
Cooke Chemical | A0662412-5ML |
p-Anisaldehyde , StandardforGC |
123-11-5 | ≥99%(GC) | 5ml |
RMB 78.40 | 2025-02-20 | |
Oakwood | 098960-10g |
p-Anisaldehyde |
123-11-5 | 99% | 10g |
$10.00 | 2024-07-19 | |
Enamine | EN300-16096-50.0g |
4-methoxybenzaldehyde |
123-11-5 | 95% | 50g |
$50.0 | 2023-05-02 | |
BAI LING WEI Technology Co., Ltd. | 199896-100G |
p-Anisaldehyde, 99% |
123-11-5 | 99% | 100G |
¥ 284 | 2022-04-26 | |
Fluorochem | 079445-500g |
4-Methoxybenzaldehyde |
123-11-5 | 99% | 500g |
£50.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |
p-Methoxybenzaldehyde |
123-11-5 | ≥97.5%, FCC, FG | 25KG |
11148.93 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |
4-Methoxybenzaldehyde |
123-11-5 | 98% | 500ml |
¥319.0 | 2022-04-27 |
p-Methoxybenzaldehyde Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
Referencia
- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reactionAngewandte Chemie, 2022, 61(10), e202116351,
Synthetic Routes 3
Synthetic Routes 4
Condiciones de reacción
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
Referencia
- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and AldehydesJournal of Organic Chemistry, 2023, 88(10), 6401-6406,
Synthetic Routes 5
Condiciones de reacción
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
Referencia
- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalystsPhysical Chemistry Chemical Physics, 2019, 21(37), 20868-20877,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt
1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt
Referencia
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Organic & Biomolecular Chemistry,
2003,
1(23),
4268-4274
,
Synthetic Routes 12
Condiciones de reacción
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
Referencia
- Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl IodidesSynlett, 2023, 34(15), 1809-1813,
Synthetic Routes 13
Condiciones de reacción
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
Referencia
- Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild ConditionsCatalysis Letters, 2023, 153(9), 2665-2673,
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
Referencia
- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activityJournal of Organometallic Chemistry, 2023, 996, 122758,
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
Referencia
- Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to BenzaldehydeChemSusChem, 2023, 16(9), e202202355,
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
Referencia
- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond CleavageJournal of Organic Chemistry, 2023, 88(16), 12041-12053,
Synthetic Routes 21
Condiciones de reacción
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
Referencia
- Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic frameworkDalton Transactions, 2023, 52(26), 9121-9130,
Synthetic Routes 22
Synthetic Routes 23
Condiciones de reacción
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
Referencia
- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidationJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353,
Synthetic Routes 24
Condiciones de reacción
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
1.2R:HCl, S:H2O
Referencia
- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and AldehydesJournal of Organic Chemistry, 2023, 88(11), 7448-7453,
Synthetic Routes 25
Synthetic Routes 26
Synthetic Routes 27
Condiciones de reacción
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
Referencia
- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activityBioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452,
Synthetic Routes 28
Synthetic Routes 29
Condiciones de reacción
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
Referencia
- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade ReactionMacromolecular Rapid Communications, 2023, 44(12), 2300063,
Synthetic Routes 30
Synthetic Routes 31
Condiciones de reacción
1.1 Reagents: 2,6-Lutidine , Tetrabutylammonium bromide , Tetrabutylammonium perchlorate , Tempo Solvents: Acetonitrile ; 5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
ChemSusChem,
2023,
16(19),
,
p-Methoxybenzaldehyde Raw materials
- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 4-Iodoanisole
- N,N'-Carbonyldiimidazole
- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-
- 4-Methoxybenzyl alcohol
- Anethole
- p-Anisic acid
- 4-fluoroacetophenone
- 4-Methylanisole
- Anisaldehyde Dimethyl Acetal
- 1-(4-methoxyphenyl)ethan-1-one
- p-Methoxystyrene
- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
p-Methoxybenzaldehyde Preparation Products
- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)
- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)
- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)
- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)
- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)
- p-Methoxybenzaldehyde (123-11-5)
p-Methoxybenzaldehyde Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:123-11-5)p-Anisaldehyde
Número de pedido:27246882
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:02
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:123-11-5)p-Anisaldehyde
Número de pedido:25473454
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:12
Precio ($):discuss personally
p-Methoxybenzaldehyde Literatura relevante
-
Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141
-
Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822
-
Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787
-
Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666
-
Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:123-11-5)p-Anisaldehyde

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:123-11-5)AnisicAldehyde

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe